N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a propanyl chain, and an indolinesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding dimethoxyphenyl intermediate.
Propanyl Chain Addition: The intermediate is then reacted with a propanyl group donor under specific conditions to form the propanyl-substituted intermediate.
Indolinesulfonamide Formation: The final step involves the reaction of the propanyl-substituted intermediate with an indolinesulfonamide precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.
1-(3,4-DIMETHOXYPHENYL)-2-(2-METHOXYPHENOXY)-PROPANE-1,3-DIOL: Another compound with a similar dimethoxyphenyl group but with different substituents and functional groups.
Uniqueness
N-[1-(3,4-DIMETHOXYPHENYL)-2-PROPANYL]-1-(METHYLSULFONYL)-5-INDOLINESULFONAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O6S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N2O6S2/c1-14(11-15-5-8-19(27-2)20(12-15)28-3)21-30(25,26)17-6-7-18-16(13-17)9-10-22(18)29(4,23)24/h5-8,12-14,21H,9-11H2,1-4H3 |
InChI Key |
IHTJSERAJQVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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